molecular formula C15H25NO B8702437 3-[(Dibutylamino)methyl]phenol CAS No. 90287-74-4

3-[(Dibutylamino)methyl]phenol

Cat. No.: B8702437
CAS No.: 90287-74-4
M. Wt: 235.36 g/mol
InChI Key: OBBLLKCBSALDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dibutylamino)phenol (CAS: 43141-69-1) is a phenolic compound with a tertiary amine substituent. Its molecular formula is C₁₄H₂₃NO, and it has a molecular weight of 221.34 g/mol . The compound features a dibutylamino group (-N(C₄H₉)₂) attached to the meta position of the phenol ring. Physically, it is a liquid with a boiling point of 176°C at 6 mmHg and serves as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

90287-74-4

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

3-[(dibutylamino)methyl]phenol

InChI

InChI=1S/C15H25NO/c1-3-5-10-16(11-6-4-2)13-14-8-7-9-15(17)12-14/h7-9,12,17H,3-6,10-11,13H2,1-2H3

InChI Key

OBBLLKCBSALDSA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dibutylamino group distinguishes 3-(dibutylamino)phenol from analogs with varying alkyl or aryl substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Type Boiling Point/Other Properties
3-(Dibutylamino)phenol C₁₄H₂₃NO 221.34 Dibutylamino 176°C at 6 mmHg
3-(Diphenylamino)phenol C₁₈H₁₅NO 261.32 Diphenylamino No data
3-(Diethylamino)phenol C₁₀H₁₅NO 165.23 Diethylamino No data
3-((Dimethylamino)methyl)phenol C₉H₁₃NO 151.21 Dimethylaminomethyl No data

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., dibutyl vs.
  • Aryl vs. Alkyl: The diphenylamino group in 3-(diphenylamino)phenol introduces aromaticity, which may improve UV absorption and stability but reduce solubility compared to alkylamino analogs .

Toxicological Profiles

Compound Name NOAEL (mg/kg/day) Endocrine Effects Key Findings
3-(Dibutylamino)phenol 30 (rats) Anti-thyroid activity Splenic hemosiderin deposition, hematological abnormalities at ≥100 mg/kg
4,4′-Butylidenebis(2-tert-butyl-5-methylphenol) Not reported Estrogenic/anti-androgenic Thyroid dysfunction observed
3-(Diphenylamino)phenol No data No data No studies identified

Key Observations :

  • Anti-Thyroid Activity: Unique to 3-(dibutylamino)phenol among analogs, suggesting its tertiary amine structure may interfere with iodine uptake or thyroid hormone synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.